

Spectroscopic Profile of 3-Bromobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromobenzyl alcohol*

Cat. No.: *B105401*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-bromobenzyl alcohol**, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical characteristics.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-bromobenzyl alcohol** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.42	Singlet	1H	Ar-H
~7.37	Doublet	1H	Ar-H
~7.16	Multiplet	2H	Ar-H
4.66	Singlet	2H	-CH ₂ -
1.98	Singlet	1H	-OH

Note: The exact chemical shifts of the aromatic protons (Ar-H) can vary slightly and may appear as a complex multiplet depending on the solvent and spectrometer resolution.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
143.3	Ar-C (quaternary)
130.2	Ar-CH
130.0	Ar-CH
129.1	Ar-CH
125.5	Ar-CH
122.5	Ar-C-Br (quaternary)
64.3	-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in **3-bromobenzyl alcohol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-CH ₂ -)
1600 - 1450	Medium to Weak	Aromatic C=C ring stretch
1260 - 1000	Strong	C-O stretch
~780, ~680	Strong	C-H out-of-plane bend (aromatic)
~600	Medium	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The data presented here is for Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
188 / 186	~95 / 100	[M] ⁺ (Molecular ion peak, showing isotopic pattern of Bromine)
107	~80	[M - Br] ⁺
79 / 77	~98 / ~35	[C ₆ H ₄] ⁺ / [C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: A sample of **3-bromobenzyl alcohol** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.
- Data Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or the internal TMS standard.

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

- Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Application: A small drop of neat **3-bromobenzyl alcohol** is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded, typically in the range of $4000\text{-}400 \text{ cm}^{-1}$. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then

analyzed for characteristic absorption bands.[\[1\]](#)

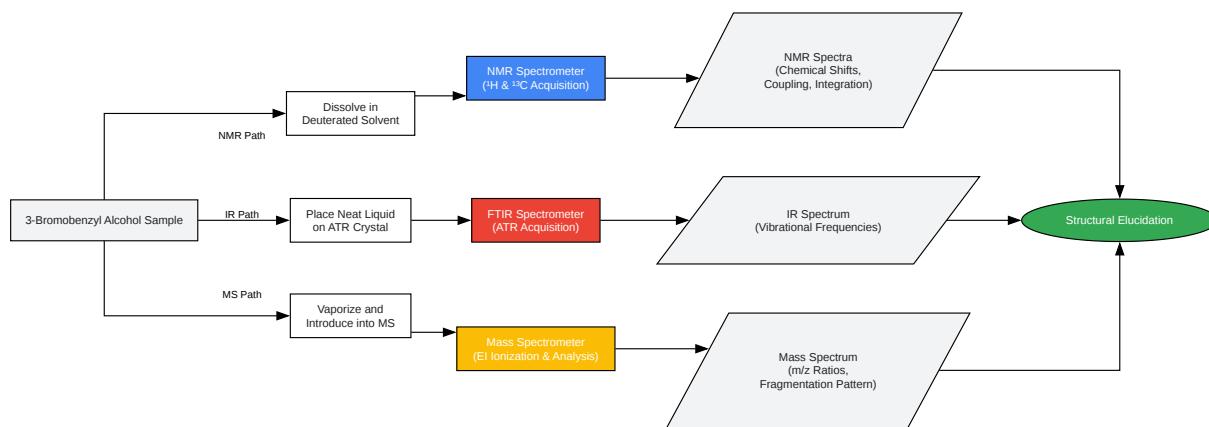
Mass Spectrometry Protocol

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: The **3-bromobenzyl alcohol** sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification, or by direct insertion probe.[\[2\]](#)
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[\[2\]](#) [\[3\]](#)
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Bromobenzyl alcohol**.

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Caption: Workflow for Spectroscopic Analysis of **3-Bromobenzyl Alcohol**.

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